CXD101 HCl
Description
Fundamental Principles of Epigenetic Modifications in Cellular Homeostasis and Dysfunction
Epigenetic modifications are essential for maintaining cellular homeostasis and orchestrating cellular differentiation and development wikipedia.orgnih.govfrontiersin.orgcd-genomics.comwikipedia.orgahajournals.org. These modifications act as "tags" on DNA or associated proteins, influencing chromatin structure and accessibility, thereby regulating gene expression patterns wikipedia.orgnih.govebi.ac.uk. Key types of epigenetic modifications include DNA methylation, histone modifications, chromatin remodeling, and non-coding RNA regulation frontiersin.orgnih.govcd-genomics.comebi.ac.uk.
DNA methylation typically involves the addition of a methyl group to cytosine bases, often leading to gene silencing wikipedia.orgebi.ac.uk. Histone modifications, occurring on the N-terminal tails of histone proteins, are particularly significant. These covalent modifications, such as acetylation, methylation, ubiquitylation, phosphorylation, sumoylation, ribosylation, and citrullination, can alter the charge and shape of histones, influencing how tightly DNA is wrapped around them wikipedia.orgnih.govnih.govcd-genomics.com. For instance, histone acetylation generally correlates with transcriptional competence by relaxing chromatin, making DNA more accessible to transcription factors wikipedia.orgportlandpress.comnih.gov. Conversely, deacetylation condenses chromatin, restricting gene expression portlandpress.comwikipedia.org. The balance between these modifications is critical for normal cellular function, and imbalances can contribute to various pathological conditions frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.org.
Role of Histone Deacetylases (HDACs) in Transcriptional Regulation and Pathological Processes
Histone deacetylases (HDACs), also known as lysine (B10760008) deacetylases (KDACs), are a class of enzymes that remove acetyl groups from ε-N-acetyl lysine residues on both histone and non-histone proteins wikipedia.org. By removing these acetyl groups, HDACs promote the tighter wrapping of DNA around histones, leading to chromatin condensation and, consequently, the suppression of gene expression portlandpress.comnih.govwikipedia.orgmdpi.comfrontiersin.orgproteopedia.org. This action is antagonistic to that of histone acetyltransferases (HATs), which add acetyl groups portlandpress.comnih.govwikipedia.orgmdpi.commdpi.com. Beyond histones, HDACs also deacetylate numerous non-histone proteins, thereby influencing a wide array of cellular processes, including apoptosis, autophagy, DNA repair, cell differentiation, and proliferation nih.govwikipedia.orgmdpi.come-dmj.orgnih.gov.
Structural Classification and Isoform-Specific Functions of HDACs
Human HDACs comprise 18 isoforms, broadly categorized into four classes (Class I, II, III, and IV) based on their amino acid sequence homology to yeast enzymes (Rpd3, Hda1, and Sir2) and their catalytic mechanisms nih.govwikipedia.orgmdpi.comproteopedia.orgbmglabtech.comnih.govmdpi.com.
Class I HDACs: This class includes HDAC1, HDAC2, HDAC3, and HDAC8. These enzymes are widely expressed, primarily localized in the nucleus, and are zinc-dependent portlandpress.comwikipedia.orgmdpi.comfrontiersin.orgproteopedia.orgbmglabtech.comnih.govmdpi.comnih.gov. Class I HDACs often function as catalytic subunits within various co-repressor complexes, such as NuRD, Sin3, CoREST, MiDAC, and SMRT/N-CoR, through which they regulate transcription nih.gov.
Class II HDACs: This class consists of HDAC4, HDAC5, HDAC6, HDAC7, HDAC9, and HDAC10. They are also zinc-dependent but are generally larger than Class I HDACs portlandpress.comwikipedia.orgbmglabtech.comnih.govmdpi.com. Class II HDACs can shuttle between the nucleus and the cytoplasm in response to cellular signals portlandpress.comwikipedia.orgnih.govnih.gov. They are further subdivided into Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) and Class IIb (HDAC6, HDAC10) portlandpress.commdpi.comnih.govnih.govplos.org. Notably, HDAC6 possesses two independent zinc-dependent catalytic domains, an unconventional structure among HDACs portlandpress.commdpi.com. Class IIa HDACs, particularly, are involved in differentiation and development processes by regulating MEF2-mediated transcription nih.govoup.com.
Class III HDACs (Sirtuins): This distinct class includes seven members (SIRT1-SIRT7). Unlike the other classes, sirtuins are NAD+-dependent for their deacetylase activity and are structurally different from classical HDACs portlandpress.comwikipedia.orgmdpi.comproteopedia.orgmdpi.comnih.govbmglabtech.comnih.govaacrjournals.org. They are found in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus, and are ubiquitously expressed nih.gov.
Class IV HDACs: This class contains a single isoform, HDAC11. HDAC11 is zinc-dependent and shares some conserved residues in its catalytic region with Class I and II HDACs, yet it is not highly homologous to the yeast Rpd3 or Hda1 enzymes portlandpress.comwikipedia.orgmdpi.comproteopedia.orgbmglabtech.comnih.govmdpi.comresearchgate.net. The biological function of HDAC11 is less understood compared to other classes, though it has been implicated in immune tolerance and cell cycle regulation bmglabtech.comresearchgate.net.
Dysregulation of HDAC Activity in Disease Development
Dysregulation of HDAC activity is a hallmark of numerous diseases, contributing to their initiation and progression mdpi.comnih.gov. In cancer, aberrant protein acetylation, often driven by deregulated HDAC activity, plays a significant role in promoting malignant phenotypes nih.govfrontiersin.orgnih.govmedchemexpress.com. HDACs are frequently upregulated in various tumor types, where they can repress tumor suppressor gene expression or regulate oncogenic cell-signaling pathways through the modification of key molecules medchemexpress.com. For instance, the abnormal recruitment of HDAC1, HDAC2, or HDAC3 by oncogenic fusion proteins is implicated in the pathogenesis of acute myeloid leukemia medchemexpress.com.
Beyond oncology, HDAC dysregulation is also observed in a range of other pathological scenarios. These include neurodegenerative disorders, genetic diseases, inflammatory conditions, atherosclerosis, and diabetes mellitus cd-genomics.commdpi.comfrontiersin.orgfrontiersin.orgmdpi.come-dmj.orgnih.govnih.govimmunologyresearchjournal.com. For example, in the context of atherosclerosis, HDACs promote deacetylation at lysine residues, condensing chromatin and inhibiting the transcription of downstream genes, thereby contributing to disease progression frontiersin.org. In diabetes mellitus, activated HDACs can disrupt insulin (B600854) turnover and glucose metabolism mdpi.com.
Conceptual Framework for Therapeutic Targeting of HDACs
Given their central role in epigenetic regulation and disease pathogenesis, HDACs represent attractive therapeutic targets nih.govmdpi.comnih.gov. The conceptual framework for therapeutic targeting of HDACs revolves around the development of histone deacetylase inhibitors (HDACis). These compounds aim to inhibit the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins portlandpress.commedchemexpress.comnih.gov. This accumulation can induce chromatin remodeling, alter gene expression patterns, and ultimately restore normal cellular functions or induce anti-proliferative effects in diseased cells portlandpress.commedchemexpress.comnih.gov.
HDAC inhibitors can be broadly classified based on their chemical structures, including hydroxamic acids, cyclic peptides, short-chain fatty acids, benzamides, and electrophilic ketones bmglabtech.commdpi.com. The development of selective HDAC inhibitors, targeting specific HDAC isoforms or classes, is a key area of research. Such selectivity is envisioned to allow for a more precise modulation of pathological processes while potentially minimizing off-target effects mdpi.comnih.gov.
Academic Context of CXD101 HCl (Zabadinostat, HDAC-IN-4) as a Selective Class I Histone Deacetylase Inhibitor
This compound, also known as Zabadinostat or HDAC-IN-4, is a chemical compound that has garnered academic interest as a potent, selective, and orally active inhibitor of Class I histone deacetylases medchemexpress.comselleckchem.commedchemexpress.comwikipedia.orgselleckchem.combiocompare.com. Its chemical structure, specifically the ortho-aminoanilide or benzamide (B126) group, allows it to sequester the Zn2+ ion in the catalytic pocket of HDACs, thereby preventing the removal of acetyl groups from lysine residues wikipedia.org. This mechanism distinguishes this compound from earlier generations of pan-HDAC inhibitors, such as vorinostat, belinostat (B1667918), and panobinostat, which typically utilize hydroxamic acid groups for zinc binding mdpi.comwikipedia.org.
Detailed research findings highlight this compound's inhibitory profile against specific Class I HDAC isoforms:
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 63 |
| HDAC2 | 570 |
| HDAC3 | 550 |
Data derived from medchemexpress.comselleckchem.commedchemexpress.comwikipedia.orgselleckchem.combiocompare.com.
Crucially, this compound demonstrates no inhibitory activity against Class II HDACs, underscoring its selectivity for Class I isoforms medchemexpress.commedchemexpress.comwikipedia.org.
Pre-clinical studies have demonstrated the potent antiproliferative activity of this compound across various cancer cell lines in vitro, including those derived from colon, lung, non-Hodgkin lymphoma, and myeloma, with IC50 values ranging from 0.2 to 15 µM medchemexpress.commedchemexpress.combiocompare.com. Furthermore, in vivo studies using murine xenograft models of lung (A549a) and colon (HT29) cancers showed that this compound substantially reduced tumor size at a dose of 50 mg/kg medchemexpress.commedchemexpress.combiocompare.com. These observed tumor reductions were consistently associated with an increase in histone acetylation and a decrease in HDAC enzyme activity within the tumors, confirming its mechanism of action in vivo medchemexpress.commedchemexpress.combiocompare.com.
Beyond its direct anti-tumor effects, this compound has been shown to influence the tumor microenvironment (TME). Research indicates that this compound can reinstate immune-relevant gene expression in tumors, including major histocompatibility complex (MHC) class I and class II genes nih.gov. This effect contributes to an enhanced anti-tumor immune response, particularly when this compound is combined with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA4 nih.govwikipedia.org. The ability of this compound to attract CD4+ and CD8+ tumor-infiltrating T lymphocytes further supports its role in modulating the immune landscape within tumors nih.govwikipedia.org. Emerging research also suggests potential applications beyond cancer, with studies showing that mice immunized with the SARS-CoV-2 spike protein and treated with Zabadinostat exhibited enhanced spike neutralizing antibodies and an increased level of CD4+ and CD8+ T lymphocytes wikipedia.org.
Properties
Molecular Formula |
C24H31Cl2N5O |
|---|---|
Molecular Weight |
476.446 |
IUPAC Name |
N-(2-Amino-phenyl)-4-[1-(1,3-dimethyl-1H-pyrazol-4-ylmethyl)-piperidin-4-yl]-benzamide dihydrochloride |
InChI |
InChI=1S/C24H29N5O.2ClH/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25;;/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30);2*1H |
InChI Key |
VSQJUFMIMDXNSS-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(C=C1)C2CCN(CC2)CC3=CN(N=C3C)C)NC4=CC=CC=C4N.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CXD101; CXD-101; CXD 101; AZD9468; AZD-9468; AZD 9468; HDAC-IN-4; CXD101 HCl; |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics of Cxd101 Hcl
Target Selectivity and Enzyme Kinetics
CXD101 HCl is characterized by its selective inhibitory profile against Class I HDAC isoforms, which is crucial for understanding its cellular impact.
CXD101 is identified as a potent, selective, and orally active inhibitor of Class I histone deacetylases. medchemexpress.comselleckchem.comselleckchem.commedchemexpress.com Enzymatic assays have determined its half-maximal inhibitory concentration (IC50) values against key Class I HDAC isoforms. CXD101 exhibits an IC50 of 63 nM for HDAC1, 570 nM for HDAC2, and 550 nM for HDAC3. medchemexpress.comselleckchem.comselleckchem.commedchemexpress.com This profile indicates its strongest inhibitory activity against HDAC1, followed by comparable potency against HDAC2 and HDAC3.
Table 1: Inhibition Profile of this compound Against Class I HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 63 |
| HDAC2 | 570 |
| HDAC3 | 550 |
Beyond its activity against Class I HDACs, this compound demonstrates a distinct selectivity profile. Research indicates that CXD101 has no inhibitory activity against Class II HDAC isoforms. medchemexpress.commedchemexpress.comadooq.com This selective targeting of Class I HDACs underscores its potential as a specific epigenetic modulator. nih.gov
Inhibition Profiles Against HDAC1, HDAC2, and HDAC3 Isoforms
Epigenetic Modifications and Gene Expression Modulation
The inhibition of HDACs by this compound leads to significant epigenetic alterations, primarily through the accumulation of acetylated histones, which in turn influences global and locus-specific gene expression.
A fundamental consequence of this compound's HDAC inhibitory activity is the induction of histone hyperacetylation. This process involves the accumulation of highly acetylated histones, leading to chromatin remodeling and an altered pattern of gene expression. nih.govqeios.com Studies have specifically observed an increase in acetylation marks on histone H3 lysine (B10760008) (K) 14 and H3K9 following CXD101 treatment. nih.gov This induction of histone hyperacetylation has been confirmed in various cellular contexts, including human colorectal cancer (CRC) cell lines, such as SW620 cells, and in murine colon26 tumor models. nih.gov
Treatment with this compound induces widespread changes in gene expression, as revealed by comprehensive transcriptomic analyses using RNA sequencing (RNA-Seq). In human SW620 colorectal cancer cells treated with 1 µM CXD101 for 48 hours, RNA-Seq analysis identified over 1000 differentially expressed genes (DEGs). nih.gov The majority of these genes, approximately 70%, were found to be upregulated, while the remaining 30% were downregulated. nih.gov Similar patterns of gene expression modulation were observed when CXD101 was applied to murine colon26 CRC cells and in syngeneic colon26 tumors in vivo. nih.govnih.gov The RNA-Seq data, aligned to reference human (hg19) and murine (mm10) genomes, consistently showed high mapping rates, typically exceeding 90%. nih.gov
Table 2: Summary of Differentially Expressed Genes (DEGs) in SW620 Cells Treated with this compound
| Category | Number of Genes | Percentage (%) |
| Total DEGs | >1000 | 100 |
| Upregulated DEGs | ~700 | ~70 |
| Downregulated DEGs | ~300 | ~30 |
To elucidate the biological significance of the differentially expressed genes, functional pathway enrichment analyses were performed using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome. Parametric gene set enrichment analyses highlighted a significant enrichment of several immune-related KEGG concepts. nih.gov Specifically, pathways associated with "Antigen Processing and Presentation" and "Natural Killer (NK) cell-mediated cytotoxicity" were found to be over-represented among the DEGs. nih.gov
Furthermore, analysis utilizing the Reactome Knowledge Base, particularly superpathways related to the immune system and signal transduction, identified enrichment of MHC-associated genes and other immune-related terms following CXD101 treatment. nih.gov Validation studies using quantitative polymerase chain reaction (qPCR) corroborated these findings, confirming the upregulation of MHC H2 class I and class II genes within the Antigen Processing and Presentation pathway, as well as numerous genes within the Natural Killer cell-mediated cytotoxicity KEGG pathway. nih.gov
Table 3: Enriched Functional Pathways Identified by this compound Treatment
| Database | Pathway/Concept | Key Genes/Terms Enriched (Examples) |
| KEGG | Natural Killer (NK) cell-mediated cytotoxicity | Many genes within the pathway |
| KEGG | Antigen Processing and Presentation | MHC H2 class I and class II genes |
| Reactome | Immune system | MHC-associated genes, immune-related terms |
| Reactome | Signal transduction | (General enrichment) |
Mechanism of Action in Immunomodulation
Dynamics of Tumor Microenvironment (TME) Remodeling
This compound plays a crucial role in remodeling the tumor microenvironment (TME), a complex network of cells, extracellular matrix, and signaling molecules that significantly influences tumor progression and response to therapy hmdb.cauniprot.orguniprot.org. The ability of this compound to modulate immune-relevant gene expression is closely associated with observed changes within the TME hmdb.ca.
Research indicates that this compound reinstates the expression of immune-relevant genes in tumors, including those responsible for major histocompatibility complex (MHC) class I and class II molecules hmdb.ca. This upregulation of antigen presentation machinery is critical for enhancing the recognition of tumor cells by the immune system. The altered TME, characterized by these gene expression changes, contributes to enhanced anti-tumor activity, particularly when this compound is combined with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA4 hmdb.cafda.govcellsignal.com. The immunosuppressive nature of the TME is a significant factor in tumor evasion of immune surveillance, and this compound's remodeling effects aim to counteract this drugbank.com.
Alterations in Tumor-Infiltrating Lymphocyte (TIL) Subpopulations (CD4+, CD8+ T cells)
A key aspect of this compound's impact on the TME involves its ability to alter the composition and activity of tumor-infiltrating lymphocyte (TIL) subpopulations, specifically CD4+ and CD8+ T cells hmdb.cafda.gov. These T lymphocyte subsets are fundamental components of the adaptive immune response, with CD8+ T cells being recognized as primary anti-cancer effector cells and CD4+ T cells playing crucial helper roles wikipedia.orgmedchemexpress.com.
Studies have shown that this compound treatment drives increased infiltration of both CD4+ and CD8+ T lymphocytes into the tumor microenvironment cellsignal.com. This enhanced T cell infiltration is a critical factor in improving anti-tumor immunity. Furthermore, this compound has been observed to synergize with ICIs to stimulate STAT1-driven anti-tumor immunity, leading to CD8+ T cell-dependent anti-tumor responses and the generation of memory T cells fda.govwikipedia.org. The induction of Gasdermin E (GSDME)-mediated pyroptosis, a programmed cell death mechanism, further contributes to T cell infiltration by releasing inflammatory factors such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) nih.gov. Conversely, a deficiency in GSDME has been linked to reduced infiltration of CD8+ T cells, natural killer (NK) cells, and tumor-associated macrophages within the TME, thereby impairing anti-tumor immune responses nih.gov.
Induction of Programmed Cell Death Mechanisms (e.g., GSDME-triggered Pyroptosis)
This compound's pharmacodynamic profile includes the induction of programmed cell death mechanisms, notably GSDME-triggered pyroptosis wikipedia.orgnih.gov. Pyroptosis is a highly inflammatory form of programmed cell death characterized by cellular swelling and membrane rupture, leading to the release of cellular contents and pro-inflammatory cytokines drugbank.comensembl.org.
This compound promotes GSDME-dependent pyroptosis through the activation of STAT1 signaling nih.gov. This mechanism significantly enhances the sensitivity of hepatocellular carcinoma (HCC) cells to immunotherapy nih.gov. Mechanistically, the recruitment of IFNγ+GZMB+ cytotoxic lymphocytes within the tumor further facilitates the cleavage of CXD101-induced GSDME, thereby triggering pyroptosis in a STAT1-dependent manner wikipedia.org. The importance of GSDME in this process is underscored by findings that GSDME deletion abolishes the anti-tumor efficacy and survival benefits observed with CXD101-ICI combination therapy, by thwarting both pyroptotic and IFNγ responses wikipedia.org.
GSDME, a key executor of pyroptosis, acts as a tumor suppressor when activated nih.gov. Its activation leads to the release of inflammatory cytokines such as IL-1β and IL-18, enhances CD8+ T cell infiltration, and improves chemosensitivity in tumors nih.gov. GSDME can be cleaved by caspase-3, converting non-inflammatory apoptosis into pyroptosis in GSDME-expressing cells drugbank.comensembl.orguniprot.org. This caspase-3/GSDME-dependent pathway is a crucial component of the cell death induced by this compound.
Preclinical Efficacy and Anti Tumor Activity in in Vitro and in Vivo Models
In Vivo Studies in Murine Tumor Models
Syngeneic Tumor Models (e.g., Murine colon26 Carcinoma Model)
Immunohistochemical Validation of On-Target Activity within Tumors (e.g., H3K9 Acetylation)
The on-target activity of CXD101 HCl within tumors has been validated through immunohistochemical analysis, particularly by examining the acetylation levels of histone H3 at lysine (B10760008) 9 (H3K9Ac). Treatment with CXD101 leads to an increase in H3K9 acetylation in Colon-26 colon cancer cells and in tumor biopsies obtained from CXD101-treated animals, confirming its intended epigenetic modulating effect nih.govcaymanchem.comresearchgate.net.
Analysis of Immune Cell Infiltration within the Tumor Microenvironment
This compound significantly impacts the tumor microenvironment (TME), influencing the composition and activity of immune cells. Studies using a Colon-26 murine colon cancer model revealed that CXD101 treatment leads to an increase in tumor-infiltrating CD4+ and CD8+ T cells, while simultaneously reducing the levels of macrophages within the tumor caymanchem.com. Furthermore, CXD101 reinstates the expression of immune-relevant genes in tumors, including those associated with major histocompatibility complex (MHC) class I and class II nih.gov. Functional profiling of gene expression data highlighted enriched concepts related to antigen processing and natural killer (NK) cell-mediated cytotoxicity. These beneficial changes in immune-relevant gene expression were observed in murine colon26 colorectal cancer (CRC) cells both in vitro and within syngeneic colon26 tumors in vivo nih.govresearchgate.net.
Table 1: Impact of CXD101 on Immune Cell Infiltration in Colon-26 Murine Colon Cancer Model
| Immune Cell Type | Effect of CXD101 Treatment |
| CD4+ T cells | Increased tumor levels |
| CD8+ T cells | Increased tumor levels |
| Macrophages | Reduced tumor levels |
Spontaneous Hepatocellular Carcinoma (HCC) Models
This compound has shown promise in spontaneous hepatocellular carcinoma (HCC) models, particularly in overcoming resistance to immunotherapy. Transient treatment with CXD101 resensitized HDAC1/2/3-high tumors to immune checkpoint blockade (ICB) therapies, leading to robust anti-tumor and memory T cell responses that were dependent on CD8+ T cells nih.gov.
Resensitization of HDAC-High Tumors to Immunotherapy
In HCC patients, higher expressions of HDAC1, HDAC2, and HDAC3 were correlated with deficient interferon-gamma (IFNγ) signaling and poorer survival outcomes when treated with ICB therapy nih.gov. CXD101 was able to resensitize these HDAC1/2/3-high tumors to ICB therapies, suggesting its role in reversing mechanisms of immunotherapy resistance nih.gov.
Preclinical Combination Strategies
The immunomodulatory properties of this compound make it a compelling candidate for combination therapies, particularly with immune checkpoint inhibitors.
Synergy with Immune Checkpoint Inhibitors (ICIs)
Preclinical models have strongly indicated a synergistic anti-tumor activity when this compound is combined with immune checkpoint inhibitors (ICIs) researchgate.netnih.gov. CXD101 enhances the effectiveness of immune checkpoint therapies, such as anti-PD-1 and anti-CTLA4, especially in tumors that are otherwise poorly responsive to these agents nih.govresearchgate.net. This enhanced activity is associated with increased infiltration of T lymphocytes into the tumor microenvironment nih.gov.
Clinical investigations have further supported this synergy. A phase II study (CAROSELL study) investigated the combination of CXD101 (zabadinostat) and nivolumab (B1139203) (an anti-PD-1 ICI) in patients with metastatic microsatellite-stable (MSS) colorectal carcinoma (CRC), a cancer type typically unresponsive to ICIs alone nih.govingenox.com. The study demonstrated that this combination was both well-tolerated and efficacious researchgate.netnih.gov. The mechanism underpinning this synergy involves CXD101's ability to upregulate genes associated with antigen presentation and natural killer cell activity, thereby attracting cytotoxic T-cells to tumors and effectively "turning cold tumors hot" ingenox.com.
In an orthotopic immunocompetent HCC mouse model that exhibited resistance to anti-PD(L)-1 treatment, the combination regimen of CXD101 and anti-PD(L)-1 successfully reversed the resistance phenotype and significantly improved the survival of the mice compared to either agent alone trialx.comcareacross.com.
Table 2: Clinical Efficacy of CXD101 and Nivolumab Combination in MSS mCRC (Phase II Study, N=46 evaluable patients) researchgate.netnih.gov
| Efficacy Endpoint | Result |
| Partial Response (PR) | 9% (4/46) |
| Stable Disease (SD) | 39% (18/46) |
| Immune Disease Control Rate (iDCR) (PR + SD) | 48% (22/46) |
| Median Overall Survival (OS) | 7.0 months |
Mechanistic Basis of Enhanced Anti-Tumor Responses with Anti-PD-1 and Anti-CTLA4
The observed impact of CXD101 on immune-relevant gene expression and the tumor microenvironment provided a strong rationale for exploring its combination with immune checkpoint inhibitors (ICIs). nih.gov Preclinical models indicated synergistic anti-tumor activity when CXD101 was combined with anti-programmed cell death protein 1 (anti-PD-1) treatment. guidetopharmacology.orgliverpool.ac.uk Immune checkpoint inhibitors, such as anti-PD-1 (e.g., nivolumab, pembrolizumab) and anti-cytotoxic T-lymphocyte-associated protein 4 (anti-CTLA4, e.g., ipilimumab), function by blocking negative regulators of T-cell activation and migration, thereby reinvigorating T cells and boosting anti-tumor responses. labsolu.cawikipedia.orgfrontiersin.org
In experimental settings where ICI monotherapy had limited effects, the combination of CXD101 with anti-PD-1 and anti-CTLA4 resulted in enhanced anti-tumor activity. nih.gov This suggests that the gene expression modifications induced by CXD101, coupled with its influence on antigen presentation within the TME, contribute to augmenting the anti-tumor efficacy of ICIs. nih.gov Specifically, CXD101 was found to increase T lymphocyte infiltration into the tumor microenvironment, a crucial factor for effective ICI responses. nih.gov
Overcoming Innate or Acquired Immunotherapy Resistance
A significant challenge in cancer immunotherapy is overcoming both innate and acquired resistance to ICI therapy. frontiersin.orggoogle.com Patients with microsatellite stable (MSS) colorectal carcinoma (CRC), for instance, typically exhibit poor responses to immune checkpoint inhibitors. guidetopharmacology.orgliverpool.ac.uk Preclinical data suggested that combining CXD101 with anti-PD-1 could potentially address this resistance. guidetopharmacology.orgliverpool.ac.uk
The CAROSELL phase II trial investigated the clinical combination of CXD101 and nivolumab (an anti-PD-1 antibody) in heavily pre-treated patients with MSS metastatic CRC (mCRC). guidetopharmacology.orgliverpool.ac.uk This study demonstrated that the combination therapy was both well-tolerated and efficacious in this patient population. guidetopharmacology.orgliverpool.ac.uk
Acquired resistance to ICIs can stem from various mechanisms, including insufficient neoantigens, impaired antigen presentation, mutations in the interferon-gamma (IFN-γ)/Janus kinase (JAK) signaling pathway, activation of alternative inhibitory immune checkpoints, an immunosuppressive TME, epigenetic modifications, and dysbiosis of the gut microbiome. frontiersin.orggoogle.com As an HDAC inhibitor, CXD101's ability to induce chromatin remodeling and alter gene expression, including immune-relevant genes, positions it as a potential agent to counteract some of these resistance mechanisms, particularly those involving epigenetic regulation and antigen presentation. nih.govnih.govgoogle.com The capacity of CXD101 to reinstate immune-relevant gene expression within the TME and cooperate with ICIs provides a compelling rationale for its application in combination therapies to overcome resistance in human cancers. nih.gov
The CAROSELL Phase II trial results for CXD101 and Nivolumab in MSS mCRC are summarized below:
Table 1: CAROSELL Phase II Trial Efficacy Outcomes (N=46 assessable patients) guidetopharmacology.orgliverpool.ac.uk
| Outcome | Value |
| Partial Response (PR) | 9% (4 patients) |
| Stable Disease (SD) | 39% (18 patients) |
| Immune Disease Control Rate (iDCR) | 48% |
| Median Overall Survival (OS) | 7.0 months (95% CI: 5.13-10.22 months) |
Potential for Synergistic Effects with Other Therapeutic Modalities (General Theoretical Framework)
The multifaceted impact of CXD101, encompassing both direct anti-proliferative effects and significant modulation of immune-relevant gene expression and the TME, suggests its broad potential for synergistic effects when combined with other therapeutic modalities. nih.gov The observed enhancement of ICI activity by CXD101 exemplifies this principle, where targeting distinct yet complementary pathways yields superior anti-tumor responses. nih.govwikipedia.org
The general theoretical framework for achieving synergistic effects in cancer therapy often involves combining agents that address different facets of tumor biology or immune evasion. For instance, while ICIs primarily work by relieving immunosuppression and restoring the anti-tumor potential of immune cells, compounds like CXD101 can sensitize tumors to immune attack by improving antigen presentation and altering the TME. nih.govwikipedia.org This approach can be particularly beneficial in overcoming the inherent complexity of immune resistance development, which frequently necessitates combination strategies. google.com
Beyond ICIs, the integration of targeted therapies with immunotherapy represents another emerging strategy to overcome resistance and extend treatment benefits. guidetopharmacology.org Although CXD101 is an HDAC inhibitor, its immunomodulatory properties suggest it could act as a sensitizer (B1316253) or enhancer for other therapeutic approaches, such as chemotherapy, radiation therapy, or other targeted agents that may influence tumor immunogenicity or the TME. For example, preclinical studies have shown that targeting components of the TME, such as CXCR2-positive myeloid cells, can attenuate immunosuppression and overcome ICI resistance, highlighting the broader concept of combining agents that modulate the TME with immunotherapies. wikipedia.org This theoretical framework underscores the potential for CXD101 to be a valuable component in diverse multi-modal therapeutic regimens aimed at improving patient outcomes.
Methodological Framework for Cxd101 Hcl Research
Design and Execution of In Vivo Preclinical Studies
Selection and Characterization of Animal Models (e.g., Syngeneic, Spontaneous)
The selection of animal models is crucial for evaluating the efficacy and mechanisms of action of compounds like CXD101 HCl. Syngeneic models are frequently employed due to their immunocompetent status, which allows for the study of compound effects within an intact immune system. For instance, studies on CXD101 have utilized the syngeneic colon26 carcinoma model. nih.gov These models involve implanting tumor cells derived from the same genetic background as the host animal, enabling the investigation of immune-mediated anti-tumor responses.
In a specific study, immunocompetent BALB/c mice were selected as the animal model. nih.gov The colon26 tumor cells were subcutaneously implanted into these mice. nih.gov This choice of model is particularly relevant for assessing the impact of CXD101 on the tumor microenvironment (TME) and its interaction with the host immune system, including tumor-infiltrating T lymphocytes. nih.gov
Tumor Engraftment and Growth Monitoring Methodologies
Tumor engraftment in preclinical studies typically involves the subcutaneous implantation of tumor cells. For CXD101 research, the colon26 tumor model was established by subcutaneously implanting colon26 carcinoma cells into BALB/c mice. nih.gov Following engraftment, tumor growth is meticulously monitored to assess the therapeutic effects of the investigational compound.
Common methodologies for monitoring tumor growth include caliper measurements, which are used to determine tumor dimensions (length, width, and sometimes height). These measurements are then used to estimate tumor volume using specific formulas. While various formulas exist, for tumors under approximately 1500 mm³, the ellipsoid formula (1/6 π × L × W × (L + W)/2) has been identified as highly accurate. plos.org This systematic monitoring allows researchers to quantify the inhibition of tumor growth by CXD101 and to establish humane endpoints for animal welfare. nih.govplos.org
Table 1: Tumor Growth Monitoring Parameters and Formulas
| Parameter | Description | Common Measurement Method | Relevant Formulas for Volume Estimation |
| Tumor Length (L) | Longest dimension of the tumor | Caliper measurement | 1/6 π × L × W × (L + W)/2 (Ellipsoid) plos.org |
| Tumor Width (W) | Shortest dimension perpendicular to length | Caliper measurement | L x W x H (Cubic, for larger tumors > 1968 mg) plos.org |
| Tumor Height (H) | Depth of the tumor | Caliper measurement | |
| Tumor Volume | Calculated volume of the tumor | Derived from L, W, H |
Note: The ellipsoid formula is generally preferred for smaller tumors (under 1500 mm³), while a cubic formula might be more accurate for larger tumors (over 1968 mg). plos.org
In studies involving CXD101, treatment with the compound has demonstrated a significant inhibition of tumor growth, with minimal impact on the body weight of the animals, indicating a favorable therapeutic effect. nih.gov
Ex Vivo Analysis of Tumor Tissues and Immune Microenvironment
Ex vivo analysis of tumor tissues is critical for understanding the cellular and molecular changes induced by this compound, particularly within the tumor immune microenvironment (TME). This involves a comprehensive evaluation of tumor biopsies and collected tissues.
Key analytical approaches include:
Histone Acetylation Level Assessment : To confirm the activity of CXD101, which is an HDAC inhibitor, the acetylation level of histone H3 lysine (B10760008) (K) 9 can be examined in tumor biopsies. An increased level of nuclear H3K9 acetylation in CXD101-treated animals indicates successful target engagement. nih.gov
Immunohistochemistry (IHC) : IHC is performed using specific markers to evaluate the cellular content of the TME. This includes identifying and quantifying different lymphocyte sets (e.g., CD4 and CD8 tumor-infiltrating T lymphocytes) and other immune-relevant cell populations. nih.gov Studies with CXD101 have shown changes in the TME, particularly in these T lymphocyte subgroups. nih.gov
Gene Expression Profiling (RNA-seq) : Genome-wide expression changes in the TME can be assessed by performing RNA sequencing on polyA-enriched RNA purified from tumor samples. nih.gov This analysis can reveal how CXD101 affects immune-relevant gene expression, including major histocompatibility complex class I and class II genes, which are crucial for immune recognition. nih.gov
Immune Cell Profiling : Beyond specific markers, comprehensive immune cell profiling in the TME can reveal significant differences in the immunological landscapes. This involves analyzing the composition and activation status of various immune cells within the tumor. mdpi.comfrontiersin.org
Cytokine Analyses : Measuring cytokine levels can provide insights into the inflammatory and immune signaling pathways activated or modulated by CXD101 within the TME. biorxiv.org
Table 2: Key Ex Vivo Analysis Techniques for this compound Research
| Analysis Technique | Purpose | Specific Findings with CXD101 |
| Histone H3K9 Acetylation | Confirm target engagement and HDAC inhibition activity | Increased nuclear H3K9 acetylation observed in CXD101-treated tumors. nih.gov |
| Immunohistochemistry (IHC) | Evaluate cellular composition of the TME, including lymphocyte subsets | Changes in CD4 and CD8 tumor-infiltrating T lymphocytes observed. nih.gov |
| RNA Sequencing (RNA-seq) | Assess genome-wide gene expression changes in tumor cells and TME | Reinstatement of immune-relevant gene expression, including MHC class I and II genes. nih.gov |
| Immune Cell Profiling | Characterize the overall immunological landscape within the tumor | Enhanced T lymphocyte infiltration into the TME. nih.gov |
| Cytokine Analysis | Understand immune signaling and inflammatory responses | (General method, specific data for CXD101 not detailed in provided sources) |
These detailed ex vivo analyses have shown that CXD101 can reinstate immune-relevant gene expression in tumors and enhance the activity of immune checkpoint therapies, such as anti-PD-1, by increasing T lymphocyte infiltration into the tumor microenvironment. nih.gov
Ethical Considerations and Regulatory Compliance in Animal Research
Ethical considerations and regulatory compliance are paramount in all animal research, including studies involving this compound. The overarching principle guiding animal experimentation is the "3 Rs": Replacement, Reduction, and Refinement. researchgate.netkosinmedj.org
Replacement : Researchers must carefully consider if the research purpose can be achieved without using animals, exploring in vitro or in silico alternatives where possible. researchgate.netkosinmedj.org
Reduction : The minimal number of animals necessary to obtain meaningful and statistically significant results should be used, optimizing study designs to achieve high-quality results with fewer animals. researchgate.netkosinmedj.orgerbc-group.com
Refinement : Continuous efforts must be made to find alternative methods to reduce pain and distress in experimental animals, ensuring their welfare and proper care. This includes appropriate assessment and management of pain, proper use of sedatives, painkillers, and anesthesia, and establishing valid humane endpoints. researchgate.netkosinmedj.orgnih.govforskningsetikk.no
In the context of this compound research, animal welfare compliance is strictly enforced. For example, studies have adhered to the U.S. Department of Agriculture's Animal Welfare Act (9 CFR parts 1, 2 and 3). nih.gov Furthermore, experimental data management and reporting procedures are conducted in strict accordance with applicable institutional guidelines and Standard Operating Procedures, such as those from Crown Bioscience San Diego. nih.gov Institutions conducting animal research are often accredited by bodies like AAALAC (Association for Assessment and Accreditation of Laboratory Animal Care), which underscores a commitment to maintaining the highest standards in animal welfare. bioqual.com Researchers are also required to be properly trained for handling the specific animal species involved in the study. nih.gov
Conceptual Advances and Future Research Trajectories
Unraveling Comprehensive Molecular Mechanisms of CXD101 HCl Activity
This compound exerts its therapeutic effects by inhibiting the catalytic activity of HDACs, leading to an accumulation of highly acetylated histones. This process subsequently induces chromatin remodeling and alters gene expression patterns within target cells. springer.comjkchemical.com Specifically, CXD101 demonstrates potent and selective inhibition of Class I HDACs, with half maximal inhibitory concentrations (IC50) of 63 nM for HDAC1, 570 nM for HDAC2, and 550 nM for HDAC3. Notably, it exhibits no activity against Class II HDACs. wikipedia.orgnih.govpharmakb.com
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 63 nih.govpharmakb.com |
| HDAC2 | 570 nih.govpharmakb.com |
| HDAC3 | 550 nih.govpharmakb.com |
| Class II HDACs | No activity wikipedia.orgnih.govpharmakb.com |
Treatment with CXD101 leads to global changes in gene expression in human colorectal cancer (CRC) cell lines, such as SW620 cells, involving both upregulation and downregulation of a diverse set of genes. nih.govmatilda.sciencenih.gov Functional analysis of these expression changes has highlighted immune-relevant processes, including antigen processing and natural killer cell-mediated cytotoxicity. nih.govmatilda.sciencenih.gov These gene expression alterations have also been observed in murine colon26 CRC cells treated with CXD101, both in vitro and in syngeneic tumors in vivo. nih.govmatilda.sciencenih.gov
The compound's ability to affect immune-relevant gene expression coincides with notable changes in the tumor microenvironment (TME), particularly within the CD4 and CD8 tumor-infiltrating T lymphocyte populations. nih.govmatilda.sciencenih.gov Furthermore, CXD101 has been shown to reinstate the expression of immune-relevant genes in tumors, including major histocompatibility complex (MHC) class I and class II genes. nih.govnih.gov Beyond gene expression, CXD101 directly influences immune cell activity, increasing MHC class I and II expression in dendritic cells and activating both T and B lymphocytes. This activation translates to enhanced antigen-specific CD8 T cells and an increased active cytotoxic T cell population, along with an increase in activated CD4 T cells in splenocytes.
Exploration of this compound's Anti-Inflammatory Modulatory Roles
This compound functions as an epigenetic immune-regulator, actively reactivating the patient's immune system to combat cancer. The observed influence of CXD101 on immune-relevant gene expression and its impact on the tumor microenvironment underscore its potential anti-inflammatory and broader immune-modulatory roles. nih.govmatilda.sciencenih.gov Direct evidence suggests that CXD101, as a Class I-selective HDAC inhibitor, possesses anti-inflammatory properties. This aligns with the broader understanding that HDAC inhibitors can exert anti-inflammatory effects by modulating various immune pathways.
Investigation of Intrinsic and Acquired Resistance Mechanisms to Class I HDAC Inhibitors
The development of drug resistance, whether intrinsic (pre-existing cellular conditions) or acquired (emerging during treatment), poses a significant challenge in cancer therapy, including for HDAC inhibitors. While HDAC inhibitors have shown promise, particularly in hematological malignancies, their success in solid tumors has been limited, partly due to a lack of comprehensive understanding of resistance mechanisms. nih.govmatilda.science
Preclinical models have identified several mechanisms contributing to both intrinsic and acquired resistance to HDAC inhibitors as a drug class. These include:
Increased expression of multidrug resistance gene 1 (MDR1, ABCB1) and its product, P-glycoprotein.
Elevated levels of anti-apoptotic proteins such as BCL-2, BCL-XL, and MCL-1.
Alterations in the expression of HDACs themselves, for instance, an increase in HDAC3 expression observed in belinostat-resistant cells.
Activation of various prosurvival signaling pathways, including MAPK, PI3K, and NF-κB.
Epigenetic alterations that confer drug evasion.
Changes within the tumor microenvironment that support resistance.
Specifically, in hepatocellular carcinoma (HCC) patients who developed acquired resistance to immune checkpoint inhibitors (ICIs) like pembrolizumab, an upregulation of Class I HDACs was observed, linked to a reduced lymphoid/myeloid cellular ratio in the tumor.
| Mechanism of Resistance | Description/Examples |
|---|---|
| Drug Efflux Pumps | Increased expression of MDR1 (ABCB1) and P-glycoprotein. |
| Anti-apoptotic Proteins | High levels of BCL-2, BCL-XL, MCL-1. |
| Altered HDAC Expression | Increased HDAC3 expression (observed in belinostat (B1667918) resistance). |
| Prosurvival Signaling Pathways | Activation of MAPK, PI3K, NF-κB pathways. |
| Epigenetic Alterations | Changes in epigenetic marks contributing to resistance. |
| Tumor Microenvironment Changes | Modifications in the TME supporting drug evasion. |
| Upregulation of Class I HDACs | Observed in ICI-resistant HCC, linked to reduced lymphoid/myeloid ratio. |
Identification and Validation of Preclinical Predictive Biomarkers for Therapeutic Response
A crucial aspect of advancing this compound therapy involves the identification and validation of predictive biomarkers to determine which patients are most likely to respond to treatment. Clinical trials involving CXD101 are actively exploring novel biomarker tests, often referred to as companion diagnostics, with the aim of personalizing treatment approaches. The objective is to prevent the administration of therapy to patients who are unlikely to benefit, thereby allowing for timely consideration of alternative treatment options.
The pursuit of such biomarkers is considered vital for HDAC inhibitors, as highlighted by the question, "Predictive biomarkers for disease sensitivity in lymphoma – the holy grail for HDAC inhibitors?". nih.govmatilda.science In a phase II clinical trial investigating CXD101 in combination with anti-PD(L)-1 in HCC, tumor biopsies are being collected at baseline and six weeks post-treatment to specifically explore potential predictive biomarkers. The lack of validated prognostic and predictive biomarkers remains a significant hurdle in optimizing treatment outcomes, particularly in combination therapies.
Strategic Development of Novel Combination Therapies based on Mechanistic Insights
The mechanistic understanding of this compound's activity has provided a strong rationale for developing novel combination therapies aimed at enhancing efficacy and overcoming resistance. Preclinical studies have demonstrated that combining CXD101 with immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA4, results in enhanced anti-tumor activity that is superior to either monotherapy. nih.govmatilda.sciencenih.gov This synergistic effect is attributed to CXD101's ability to reinstate immune-relevant gene expression within the tumor microenvironment, thereby augmenting the effects of ICIs. nih.govmatilda.sciencenih.gov
This powerful preclinical rationale has translated into clinical investigation. In a phase II clinical trial, the combination of CXD101 and nivolumab (B1139203) (an anti-PD-1 antibody) in patients with metastatic microsatellite-stable colorectal cancer (MSS CRC) proved to be well-tolerated and efficacious, achieving its primary endpoint of immune disease control rate at 48%. Furthermore, in an orthotopic immunocompetent HCC mouse model that exhibited resistance to anti-PD(L)-1 treatment, the combination of CXD101 with anti-PD(L)-1 successfully reversed the resistance phenotype and significantly improved survival. The safety profile of CXD101 at a dose of 20 mg twice daily, when combined with anti-PD1, has been established in phase I/II studies in cancer patients. These findings reinforce the strategic importance of combination therapies, which are often more effective than single agents in addressing drug resistance.
Advancements in Pharmacological Delivery Systems for Enhanced Preclinical Efficacy
CXD101 is recognized as an orally active Class I HDAC inhibitor, which offers advantages in terms of patient convenience and administration. nih.govpharmakb.com While current research highlights its oral bioavailability, future research trajectories could explore advancements in pharmacological delivery systems to further enhance its preclinical efficacy. This could involve investigating targeted delivery strategies, such as nanoparticles or antibody-drug conjugates, to improve drug concentration at tumor sites while minimizing off-target effects. Such advancements could potentially overcome biological barriers and optimize drug localization within the tumor, leading to improved therapeutic outcomes in preclinical models.
Role in Modulating Key Oncogenic and Immunological Signaling Pathways
This compound plays a multifaceted role in modulating both oncogenic and immunological signaling pathways, contributing to its anti-cancer activity.
Q & A
Q. What is the mechanism of action of CXD101 HCl in modulating epigenetic targets, and how can this be experimentally validated?
this compound is a class-I histone deacetylase (HDAC) inhibitor that selectively targets HDAC1/2/3. Its mechanism involves blocking deacetylase activity, leading to histone hyperacetylation, chromatin remodeling, and reactivation of tumor suppressor genes. Methodologically, HDAC inhibition can be validated via:
- HDAC activity assays (e.g., fluorometric or colorimetric kits) using cell lysates treated with this compound .
- qPCR/Western blot to measure downstream effects, such as increased MHC class-I/II expression in dendritic cells .
Q. What are the key pharmacological assays for evaluating this compound’s efficacy in preclinical cancer models?
- In vitro : IC50 determination using cell viability assays (e.g., MTT) across cancer cell lines. Include positive controls (e.g., SAHA) and negative controls .
- In vivo : Tumor burden reduction in syngeneic models (e.g., C57BL/6 mice with MYChigh or CTNNB1mut HCC). Metrics include tumor weight, liver-to-body weight ratio, and histopathological analysis .
Q. How should researchers design in vivo studies to assess this compound’s synergy with immune checkpoint inhibitors (ICIs)?
- Use ICB-resistant HCC models (e.g., Hepa1-6-PD-L1R or RIL-175-PD-1R).
- Combine CXD101 with anti-PD-(L)1 antibodies and monitor:
- Immune cell infiltration : Flow cytometry for CD45+CD3+CD8+ T cells and NK1.1+ NK cells .
- Survival analysis : Kaplan-Meier curves comparing treatment arms .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding this compound’s direct effects on T-cell subsets versus indirect immune modulation?
- Ex vivo vs. in vivo discrepancies : Pilot studies in showed no direct changes in memory T-cell proportions with CXD101 treatment but observed increased central memory CD8+ T cells in circulation. To resolve this:
- Use T cell-selective knockout models to isolate direct effects.
- Perform single-cell RNA sequencing to map transcriptional changes in tumor-infiltrating lymphocytes .
Q. What experimental strategies are recommended to investigate this compound’s role in epigenetic-immune crosstalk (e.g., STAT1-GSDME pyroptosis)?
- Mechanistic validation :
- Western blot/immunohistochemistry for STAT1 phosphorylation and GSDME cleavage in treated tumors .
- Cytokine profiling : ELISA or Luminex assays to quantify IFNγ and granzyme B (GZMB) in tumor microenvironments .
- Genetic knockdown : CRISPR/Cas9-mediated STAT1 or GSDME deletion to confirm pathway dependency .
Q. How should researchers address potential HDAC isoform-specific resistance mechanisms in this compound-treated models?
- Isoform profiling : Compare HDAC1/2/3 expression in resistant vs. sensitive tumors using qPCR and Western blot .
- Combination therapy screens : Test CXD101 with inhibitors of compensatory pathways (e.g., BET inhibitors) .
Q. What methodologies are critical for integrating multi-omics data in this compound clinical translation studies?
- Single-cell transcriptomics : Apply platforms like 10x Genomics to dissect tumor-immune interactions in NCT05873244 trial samples .
- Epigenetic mapping : ATAC-seq or ChIP-seq to correlate HDAC inhibition with chromatin accessibility changes .
Methodological Guidelines
- Data reproducibility : Follow and for detailed experimental protocols, including compound characterization (e.g., NMR, HPLC purity) and statistical methods (e.g., ANOVA for tumor burden comparisons) .
- Ethical reporting : Adhere to for human subject research (if applicable) and for referencing standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
